N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the intermediate: The 2-amino benzothiazole is then reacted with 4-bromoacetophenone to form N-(4-bromophenyl)-1,3-benzothiazol-2-amine.
Coupling with 5-nitrofuran-2-carboxylic acid: The intermediate is then coupled with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the final product.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antibacterial and antifungal activities.
Medicine: It is being investigated for its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for the biosynthesis of the cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound also exhibits antibacterial activity but has a different mechanism of action.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains.
2-aminobenzothiazoles: These compounds are known for their larvicidal and adulticidal activities against Aedes aegypti.
Properties
Molecular Formula |
C18H11N3O4S |
---|---|
Molecular Weight |
365.4g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-7-5-11(6-8-12)18-20-13-3-1-2-4-15(13)26-18/h1-10H,(H,19,22) |
InChI Key |
HJEWXDDOPNSHGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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